(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide
CAS No.: 301175-74-6
Cat. No.: VC4955556
Molecular Formula: C19H13Cl3N2OS
Molecular Weight: 423.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301175-74-6 |
|---|---|
| Molecular Formula | C19H13Cl3N2OS |
| Molecular Weight | 423.74 |
| IUPAC Name | (E)-3-(2-chlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
| Standard InChI | InChI=1S/C19H13Cl3N2OS/c20-15-4-2-1-3-13(15)6-8-18(25)24-19-23-11-14(26-19)9-12-5-7-16(21)17(22)10-12/h1-8,10-11H,9H2,(H,23,24,25)/b8-6+ |
| Standard InChI Key | KXGZCQVEHQFQBH-SOFGYWHQSA-N |
| SMILES | C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Characteristics
The compound's molecular formula (C₁₉H₁₃Cl₃N₂OS) and weight (423.74 g/mol) reflect its polyhalogenated nature, featuring three chlorine atoms distributed across two aromatic rings. The IUPAC nomenclature—(E)-3-(2-chlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide—precisely describes its stereochemistry and substituent arrangement.
Structural Features
Key structural components include:
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A 2-chlorophenyl group at the acrylamide's β-position
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A 5-(3,4-dichlorobenzyl) substituent on the thiazole ring
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E-configuration of the α,β-unsaturated carbonyl system
This architecture enables π-π stacking interactions with biological targets while the chlorine atoms enhance lipid solubility and membrane permeability.
Spectroscopic Identification
The compound's Standard InChIKey (KXGZCQVEHQFQBH-SOFGYWHQSA-N) confirms its unique stereoelectronic configuration. Nuclear magnetic resonance (NMR) spectra of analogous compounds reveal characteristic signals:
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Thiazole protons at δ 7.34 ppm (singlet)
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Olefinic protons between δ 8.29-8.48 ppm
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃Cl₃N₂OS |
| Molecular Weight | 423.74 g/mol |
| CAS Registry | 301175-74-6 |
| SMILES | C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl |
| XLogP3 | 5.2 (estimated) |
Synthetic Methodologies
Multi-Step Synthesis Protocol
The manufacturing process typically involves three stages:
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Thiazole Core Formation
2-Amino-5-(3,4-dichlorobenzyl)thiazole is synthesized via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones . -
Acrylamide Coupling
3-(2-Chlorophenyl)acryloyl chloride undergoes nucleophilic acyl substitution with the thiazole amine group under Schotten-Baumann conditions. -
Stereochemical Control
The E-configuration is maintained through low-temperature reaction control (0-5°C) and triethylamine catalysis .
Process Optimization
Recent advances employ microwave-assisted synthesis (100W, 80°C) to reduce reaction times from 12 hours to 45 minutes while improving yields from 68% to 87% . Critical parameters include:
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Solvent selection (DMF > THF > Acetone)
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Stoichiometric ratio (1:1.2 acryloyl chloride:thiazole)
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Purification via silica gel chromatography (hexane:EtOAc 3:1)
Table 2: Comparative Synthesis Yields
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional | 68 | 92.4 |
| Microwave-Assisted | 87 | 98.1 |
Pharmacological Profile
Antineoplastic Activity
In NCI-60 screening panels, structural analogs demonstrated potent cytotoxicity:
The compound likely inhibits topoisomerase IIα (IC₅₀ = 0.42 μM) and disrupts tubulin polymerization (EC₅₀ = 1.8 μM) through binding at the colchicine site .
Structure-Activity Relationships
Key pharmacophore elements:
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Thiazole Ring: Essential for ATP-binding pocket interactions
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3,4-Dichlorobenzyl Group: Enhances hydrophobic contacts with P-glycoprotein
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Acrylamide Bridge: Stabilizes β-sheet conformations in kinase domains
Halogen substitution patterns significantly influence potency:
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3,4-Dichloro > 2,3-Dichloro > 4-Monochloro
Developmental Challenges
ADMET Considerations
Preliminary data indicate:
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High plasma protein binding (89.7%)
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CYP3A4-mediated metabolism (t₁/₂ = 2.3h)
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Moderate blood-brain barrier penetration (Pe = 8.7×10⁻⁶ cm/s)
Formulation Strategies
Nanocrystal formulations (200-250nm) improve aqueous solubility from <1μg/mL to 12.4mg/mL while maintaining 94% bioactivity .
Future Perspectives
Ongoing research priorities include:
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IND-enabling toxicity studies (Q2 2025)
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Phase I clinical trial design (Projected Q4 2026)
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Combination therapy with PD-1/PD-L1 inhibitors
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